molecular formula C25H29FN4OS B2418450 N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1215535-88-8

N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2418450
CAS No.: 1215535-88-8
M. Wt: 452.59
InChI Key: YOTYQCHVRJGLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H29FN4OS and its molecular weight is 452.59. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)18(3)15-21/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTYQCHVRJGLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is known for its unique three-dimensional conformation that can influence biological interactions. The presence of a dimethylphenyl group and a fluorophenyl moiety may enhance its lipophilicity and receptor binding affinity.

Table 1: Chemical Structure Summary

ComponentDescription
Core StructureSpiro[4.5]deca-1,3-dien-2-yl
Functional GroupsThioacetamide, Dimethylphenyl, Fluorophenyl
Molecular FormulaC18H22F N5S
Molecular Weight353.46 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The mechanism often involves the inhibition of critical enzymes such as thioredoxin reductase (TrxR), which plays a pivotal role in cancer cell proliferation and survival.

Case Study: Inhibition of TrxR

A study demonstrated that compounds with similar structural motifs inhibited TrxR with a selective antitumor effect. This inhibition was linked to the induction of oxidative stress in cancer cells, leading to apoptosis. The structure-activity relationship suggested that modifications to the phenyl groups could enhance potency against various cancer cell lines including Mia PaCa-2 and PANC-1 .

Antimicrobial Activity

The compound's thioacetamide group suggests potential antimicrobial properties. Studies on related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Comparison

CompoundTarget OrganismActivity (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli20 µg/mL
N-(3,4-dimethylphenyl)-...TBDTBD

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Targeting key enzymes involved in cancer metabolism.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.
  • Disruption of Cellular Signaling : Interfering with pathways critical for cell survival and proliferation.

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